Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]-
CAS No.: 199277-88-8
Cat. No.: VC20180833
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
![Acetonitrile, 2-[(3,4-dimethoxyphenyl)amino]- - 199277-88-8](/images/structure/VC20180833.png)
Specification
CAS No. | 199277-88-8 |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 2-(3,4-dimethoxyanilino)acetonitrile |
Standard InChI | InChI=1S/C10H12N2O2/c1-13-9-4-3-8(12-6-5-11)7-10(9)14-2/h3-4,7,12H,6H2,1-2H3 |
Standard InChI Key | QCPRQRBMFRJLHW-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1)NCC#N)OC |
Introduction
Structural and Chemical Properties of Related Methoxy-Substituted Acetonitriles
Core Structural Features
The target compound belongs to the family of arylacetonitriles, characterized by a benzene ring substituted with methoxy groups and an acetonitrile moiety. Key structural analogues include:
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(3,4-Dimethoxyphenyl)acetonitrile (CAS 93-17-4): A foundational compound with two methoxy groups at the 3- and 4-positions of the benzene ring and a cyanomethyl side chain .
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2-(4-Amino-2,5-dimethoxyphenyl)acetonitrile (PubChem CID 10035475): An amino-substituted variant with methoxy groups at positions 2 and 5 .
These analogues exhibit distinct physicochemical profiles, as summarized below:
Synthesis Pathways and Methodological Considerations
Established Routes for Analogues
The synthesis of methoxy-substituted acetonitriles typically involves multi-step organic reactions. For example:
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Decarboxylation-Aldoxime-Dehydration Sequence: A patent (CN101475511A) describes the synthesis of (3,4-dimethoxyphenyl)acetonitrile via decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, followed by aldoxime formation and dehydration . This method achieves a yield of ~70% and avoids hazardous cyanide intermediates .
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Strecker Synthesis: For amino-substituted variants, 2-amino-4,5-dimethoxybenzaldehyde reacts with ammonium chloride and potassium cyanide to form aminonitriles (excluded per user directive).
Hypothetical Synthesis of 2-[(3,4-Dimethoxyphenyl)amino]acetonitrile
Introducing an amino group at the 2-position of (3,4-dimethoxyphenyl)acetonitrile could involve:
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Nitration: Electrophilic nitration at the 2-position using HNO₃/H₂SO₄, followed by reduction to an amine using H₂/Pd-C .
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a pre-functionalized acetonitrile with an amine source .
Key challenges include regioselectivity in nitration and maintaining the integrity of the acetonitrile group under reducing conditions.
Industrial and Research Applications
Pharmaceutical Intermediates
(3,4-Dimethoxyphenyl)acetonitrile serves as a precursor to the muscle relaxant papaverine and the antihypertensive verapamil . The amino-substituted target compound could similarly act as a building block for neurologically active molecules, given the amine’s role in blood-brain barrier penetration.
Material Science Applications
Methoxy- and amino-substituted acetonitriles have been explored as ligands in metal-organic frameworks (MOFs). For example, copper(II) complexes of similar structures show luminescent properties suitable for sensor technologies .
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